Cas no 91419-48-6 (Tert-butyl 4-carbamoylpiperidine-1-carboxylate)

Tert-butyl 4-carbamoylpiperidine-1-carboxylate structure
91419-48-6 structure
Nome do Produto:Tert-butyl 4-carbamoylpiperidine-1-carboxylate
N.o CAS:91419-48-6
MF:C11H20N2O3
MW:228.288103103638
MDL:MFCD02180953
CID:61510
PubChem ID:253659758

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • 1-N-Boc-Piperidine-4-carboxamide
    • 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-, 1,1-dimethylethyl ester
    • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxamide
    • 1-Boc-Piperidine-4-Carboxamide
    • 1-(TERT-BUTOXYCARBONYL)PIPERIDINE-4-CARBOXAMIDE
    • N-Boc-4-Piperidinecarboxamide
    • tert-Butyl 4-(aminocarbonyl)-piperidine-1-carboxylate
    • TERT-BUTYL 4-(AMINOCARBONYL)TETRAHYDROPYRIDINE-1(2H)-CARBOXYLATE
    • tert-butyl 4-carbamoylpiperidine-1-carboxylate
    • 1-Boc-4-piperidinecarboxamide
    • tert-Butyl 4-Carbamoyl-1-piperidinecarboxylate
    • 4-Carbamoyl-1-piperidinecarboxylic Acid tert-Butyl Ester
    • tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1-carboxylate
    • N-BOC-4-Piperidine Carboxamide
    • 1-N-Boc-4-piperidinecarboxamide
    • 1-N-Boc-Isonipecotamide
    • 4-CARBAMOYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1-tert-butoxycarbonylpiperidine-4-carboxamide
    • 1-
    • 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperidinecarboxylate (ACI)
    • 1-tert-Butoxycarbonylpiperidyl-4-carboxamide
    • 1-tert-Butyloxycarbonyl piperidine-4-carboxylic acid amide
    • N-tert-Butoxycarbonylpiperidine-4-carboxamide
    • AKOS001788038
    • CCG-48829
    • AC-7692
    • SR-01000095674-1
    • SR-01000095674
    • SMR000093928
    • SCHEMBL557431
    • AB11456
    • tert-Butyl 4-(aminocarbonyl)-1-piperidinecarboxylate
    • MLS000116974
    • IDI1_018902
    • J-503656
    • 91419-48-6
    • 4-carbamoylpiperidine-1-carboxylic acid tert-butyl ester
    • F6660-4738
    • TL 00951
    • SR-01000095674-3
    • Z101185912
    • SY050821
    • 4-CARBAMOYLPIPERIDINE, N1-BOC PROTECTED
    • DTXSID80370854
    • Maybridge3_007515
    • HMS2245F06
    • DB-013747
    • CHEMBL1443143
    • tert-butyl-4-carbamoylpiperidine-1-carboxylate
    • HMS1452H15
    • TERT-BUTYL 4-(AMINOCARBONYL)PIPERIDINE-1-CARBOXYLATE
    • YHFUWPUJUMZXBD-UHFFFAOYSA-N
    • B3892
    • EN300-56514
    • Oprea1_340979
    • N-BOC-4-Pieridinecarboxamide
    • CS-W007674
    • MFCD02180953
    • PS-6022
    • STL185456
    • Tert-butyl 4-carbamoylpiperidine-1-carboxylate
    • MDL: MFCD02180953
    • Inchi: 1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
    • Chave InChI: YHFUWPUJUMZXBD-UHFFFAOYSA-N
    • SMILES: O=C(N1CCC(C(N)=O)CC1)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 228.14700
  • Massa monoisotópica: 228.147
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 275
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.5
  • Superfície polar topológica: 72.6

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.123
  • Ponto de Fusão: 164.0 to 168.0 deg-C
  • Ponto de ebulição: 384.4°Cat760mmHg
  • Ponto de Flash: 186.3°C
  • Índice de Refracção: 1.498
  • PSA: 72.63000
  • LogP: 1.75700

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Informações de segurança

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
048626-1g
1-N-Boc-Isonipecotamide
91419-48-6 95%
1g
£10.00 2022-03-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0363-25g
4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester
91419-48-6 96%
25g
¥743.23 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0363-100g
4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester
91419-48-6 96%
100g
¥2081.06 2025-01-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046660-25g
tert-Butyl 4-carbamoylpiperidine-1-carboxylate
91419-48-6 98%
25g
¥97.00 2024-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T37240-5g
tert-Butyl 4-carbamoylpiperidine-1-carboxylate
91419-48-6 97%
5g
¥27.0 2023-09-06
Apollo Scientific
OR8045-5g
4-Carbamoylpiperidine, N1-BOC protected
91419-48-6
5g
£15.00 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139431-100g
Tert-butyl 4-carbamoylpiperidine-1-carboxylate
91419-48-6 ≥95.0%
100g
¥436.90 2023-08-31
Chemenu
CM180571-100g
tert-Butyl 4-(aminocarbonyl)-piperidine-1-carboxylate
91419-48-6 97%
100g
$99 2024-07-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013474-25g
Tert-butyl 4-carbamoylpiperidine-1-carboxylate
91419-48-6 97%
25g
¥86 2024-05-21
TRC
B809648-10mg
tert-Butyl 4-carbamoylpiperidine-1-carboxylate
91419-48-6
10mg
$ 50.00 2022-06-06

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, rt
Referência
Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E
Keita, Massaba; et al, Synthesis, 2015, 47(23), 3758-3766

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride ,  Sulfuric acid magnesium salt (1:1) Solvents: Methanol ;  2 h, rt
2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ;  16 h, 60 °C
Referência
Conversion of aldoximes into nitriles and amides under mild conditions
Tambara, Koujiro; et al, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ;  16 h, 60 °C
Referência
Conversion of aldoximes into nitriles and amides under mild conditions
Tambara, Koujiro; et al, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Triethylamine
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate ,  Ammonia
Referência
Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivatives
Itani, Hiromichi; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate ,  Ammonia
Referência
Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivatives
Itani, Hiromichi; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, 0 °C
2.1 Reagents: Triethylamine ,  Ammonium chloride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  6 h, rt
Referência
Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses
Ching, Kuan-Chieh; et al, Journal of Medicinal Chemistry, 2015, 58(23), 9196-9213

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Triethylamine ,  Ammonium carbonate ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Acetonitrile ;  8 h, rt
Referência
General Ser/Thr Kinases Pharmacophore Approach for Selective Kinase Inhibitors Search as Exemplified by Design of Potent and Selective Aurora A Inhibitors
Vasilevich, Natalya I.; et al, Chemical Biology & Drug Design, 2016, 88(1), 54-65

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Formamide ,  Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  5 min, rt
1.2 Solvents: Tetrahydrofuran ;  24 h, rt
Referência
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide
Jevtic, Ivana I.; et al, Synthesis, 2016, 48(10), 1550-1560

Synthetic Routes 9

Condições de reacção
Referência
Tetrazole analogs of GABA-mimetic agents
Schlewer, Gilbert; et al, European Journal of Medicinal Chemistry, 1984, 19(2), 181-6

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Raw materials

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate
A10870
Pureza:99%
Quantidade:500g
Preço ($):211.0
atkchemica
(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate
CL8926
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito